Regioisomeric Position of Carboxylate Determines Functional Activity in Sensitizing Resistant Cancer Cells
The 7-carboxylate regioisomer (Compound 6) of telmisartan-derived benzimidazoles demonstrated significant functional activity in sensitizing imatinib-resistant chronic myelogenous leukemia (CML) cells, whereas the 4-carboxylate regioisomer (Compound 12) exhibited markedly reduced efficacy. This differentiation is critical for selecting the correct scaffold for lead optimization in oncology programs [1].
| Evidence Dimension | PPARγ Intrinsic Activation (Efficacy at 10 μM) |
|---|---|
| Target Compound Data | 22% activation (Represented by Compound 6: a 7-carboxylate methyl ester analog) |
| Comparator Or Baseline | 13% activation (Represented by Compound 12: a 4-carboxylate methyl ester analog) |
| Quantified Difference | Approximately 1.7-fold higher activation |
| Conditions | PPARγ transactivation assay in HEK-293T cells expressing GAL4-PPARγ-LBD |
Why This Matters
Procuring the 7-carboxylate regioisomer (CAS 1806672-21-8) is essential for projects targeting PPARγ-mediated pathways or imatinib sensitization, as the 4-carboxylate analog shows inferior functional efficacy in this class of benzimidazole derivatives.
- [1] Schoepf, A. M., Salcher, S., Obexer, P., & Gust, R. (2020). Identification and development of non-cytotoxic cell death modulators: Impact of sartans and derivatives on PPARγ activation and on growth of imatinib-resistant chronic myelogenous leukemia cells. European Journal of Medicinal Chemistry, 192, 112245. View Source
